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molecular formula C6H5NO3 B7809187 1-(2-Furyl)-2-nitroethylene

1-(2-Furyl)-2-nitroethylene

Cat. No. B7809187
M. Wt: 139.11 g/mol
InChI Key: WVUICGOYGDHVBH-UHFFFAOYSA-N
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Patent
US07115748B2

Procedure details

In a 1L 3-necked flask equipped with a mechanical stirrer, thermometer and a dropping funnel was placed 2-furaldehyde 32I (48 g, 0.5 mol) and nitromethane (30.5 g, 0.5 mol) in methanol (100 mL). The resulting mixture was cooled to −5° C. A solution of sodium hydroxide (21 g, 0.525 mol) in water (75 mL) was added at such a rate to maintain internal temperature at 0° C. (45 min). The resulting paste was stirred at 0° C. for 1 hr and then ice cold water (100 mL) was added to get a homogeneous mixture. This mixture was poured into a stirring cold solution of hydrochloric acid (100 mL of concentrate hydrochloric acid in 150 mL of water)over 20 min. After 30 min, yellow solid was collected, washed with water (250 mL) and treated with 2 g of charcoal (Norit A) in boiling ethanol (75 mL). Hot filtered through a pad of celite (7 g) in a steam jacketed Buchner funnel. The pad was washed with hot ethanol (15 mL). The filtrate was placed in a fridge for 1 hr and then yellow solid was collected and air dried to give 44 g (63% yield) of 33I. Hplc analysis showed a purity of 98%. NMR (CDCl3) δ 7.8(q, 2H), 7.8(S br, 1H), 7.1(d, 1H), 6.7–6.9(m, 1H).
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
30.5 g
Type
reactant
Reaction Step Three
Quantity
21 g
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
Yield
63%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.[N+:8]([CH3:11])([O-:10])=[O:9].[OH-].[Na+].Cl>CO.O>[N+:8]([CH:11]=[CH:6][C:2]1[O:1][CH:5]=[CH:4][CH:3]=1)([O-:10])=[O:9] |f:2.3|

Inputs

Step One
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
48 g
Type
reactant
Smiles
O1C(=CC=C1)C=O
Step Three
Name
Quantity
30.5 g
Type
reactant
Smiles
[N+](=O)([O-])C
Step Four
Name
Quantity
21 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Five
Name
ice
Quantity
100 mL
Type
reactant
Smiles
Step Six
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The resulting paste was stirred at 0° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thermometer and a dropping funnel was placed
TEMPERATURE
Type
TEMPERATURE
Details
to maintain internal temperature at 0° C. (45 min)
Duration
45 min
CUSTOM
Type
CUSTOM
Details
to get a homogeneous mixture
WAIT
Type
WAIT
Details
After 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
yellow solid was collected
WASH
Type
WASH
Details
washed with water (250 mL)
ADDITION
Type
ADDITION
Details
treated with 2 g of charcoal (Norit A)
FILTRATION
Type
FILTRATION
Details
Hot filtered through a pad of celite (7 g) in a steam
WASH
Type
WASH
Details
The pad was washed with hot ethanol (15 mL)
WAIT
Type
WAIT
Details
The filtrate was placed in a fridge for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
yellow solid was collected
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C=CC=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07115748B2

Procedure details

In a 1L 3-necked flask equipped with a mechanical stirrer, thermometer and a dropping funnel was placed 2-furaldehyde 32I (48 g, 0.5 mol) and nitromethane (30.5 g, 0.5 mol) in methanol (100 mL). The resulting mixture was cooled to −5° C. A solution of sodium hydroxide (21 g, 0.525 mol) in water (75 mL) was added at such a rate to maintain internal temperature at 0° C. (45 min). The resulting paste was stirred at 0° C. for 1 hr and then ice cold water (100 mL) was added to get a homogeneous mixture. This mixture was poured into a stirring cold solution of hydrochloric acid (100 mL of concentrate hydrochloric acid in 150 mL of water)over 20 min. After 30 min, yellow solid was collected, washed with water (250 mL) and treated with 2 g of charcoal (Norit A) in boiling ethanol (75 mL). Hot filtered through a pad of celite (7 g) in a steam jacketed Buchner funnel. The pad was washed with hot ethanol (15 mL). The filtrate was placed in a fridge for 1 hr and then yellow solid was collected and air dried to give 44 g (63% yield) of 33I. Hplc analysis showed a purity of 98%. NMR (CDCl3) δ 7.8(q, 2H), 7.8(S br, 1H), 7.1(d, 1H), 6.7–6.9(m, 1H).
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
30.5 g
Type
reactant
Reaction Step Three
Quantity
21 g
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
Yield
63%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.[N+:8]([CH3:11])([O-:10])=[O:9].[OH-].[Na+].Cl>CO.O>[N+:8]([CH:11]=[CH:6][C:2]1[O:1][CH:5]=[CH:4][CH:3]=1)([O-:10])=[O:9] |f:2.3|

Inputs

Step One
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
48 g
Type
reactant
Smiles
O1C(=CC=C1)C=O
Step Three
Name
Quantity
30.5 g
Type
reactant
Smiles
[N+](=O)([O-])C
Step Four
Name
Quantity
21 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Five
Name
ice
Quantity
100 mL
Type
reactant
Smiles
Step Six
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The resulting paste was stirred at 0° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thermometer and a dropping funnel was placed
TEMPERATURE
Type
TEMPERATURE
Details
to maintain internal temperature at 0° C. (45 min)
Duration
45 min
CUSTOM
Type
CUSTOM
Details
to get a homogeneous mixture
WAIT
Type
WAIT
Details
After 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
yellow solid was collected
WASH
Type
WASH
Details
washed with water (250 mL)
ADDITION
Type
ADDITION
Details
treated with 2 g of charcoal (Norit A)
FILTRATION
Type
FILTRATION
Details
Hot filtered through a pad of celite (7 g) in a steam
WASH
Type
WASH
Details
The pad was washed with hot ethanol (15 mL)
WAIT
Type
WAIT
Details
The filtrate was placed in a fridge for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
yellow solid was collected
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C=CC=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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